1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
Description
1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic urea derivative characterized by a benzyl group at the N1 position and a substituted phenyl ring at the N3 position. The phenyl ring features a 4-chloro substituent and a 1,1-dioxidoisothiazolidin-2-yl moiety at the 3-position. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to urea-based ligands.
Properties
IUPAC Name |
1-benzyl-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-15-8-7-14(11-16(15)21-9-4-10-25(21,23)24)20-17(22)19-12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJQQVVUKTOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes. For instance, derivatives of 1,2,4-benzothiadiazine-1,1-dioxide, a scaffold present in the compound, have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic effects.
Mode of Action
It’s worth noting that benzylic compounds often undergo reactions via resonance-stabilized carbocations. This suggests that the compound might interact with its targets through electrophilic substitution or other mechanisms involving the formation of carbocations.
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been found to interact with multiple biochemical pathways, leading to a broad spectrum of biological activities.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines, suggesting that the compound might have cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous urea and thiourea derivatives, focusing on substituent effects, molecular properties, and synthetic yields.
Structural and Electronic Comparisons
Key Compounds Analyzed:
Target Compound : 1-Benzyl-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea
9j : 1-(2-(Trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
9k : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea
Thiourea Derivatives : 1-Benzoyl-3-(4-n-butylphenyl)thiourea and 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea
Benzimidazole-Nitrophenyl Urea : 1-(1H-Benzoimidazol-2-yl)-3-(2-nitrophenyl)urea
Data Table: Substituent Effects and Properties
*Molecular weight estimated based on formula C₁₇H₁₇ClN₃O₃S.
Key Findings
Synthetic Yields :
- Compound 9k (86.8% yield) outperforms 9j (55.6%), likely due to the stabilizing effect of the chloro-trifluoromethyl group during synthesis . The target compound’s yield is unreported but may vary due to the isothiazolidin-dioxide’s synthetic complexity.
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in 9j/9k and nitro group in enhance electrophilicity, whereas the target compound’s chloro-isothiazolidin-dioxide combines moderate electron withdrawal with polarity.
Structural Flexibility :
- The benzyl group in the target compound offers greater conformational flexibility compared to the rigid benzoyl groups in and , which may influence receptor interaction.
Polarity and Solubility :
- The isothiazolidin-dioxide moiety in the target compound increases polarity, likely enhancing aqueous solubility relative to 9j/9k (piperazine-thiazole) and thioureas ().
Crystallographic Insights :
- Thioureas in and exhibit distinct molecular packing due to substituent bulkiness (n-butyl vs. trichlorophenyl), impacting melting points and stability . The target compound’s crystal structure is unreported but merits study for similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
